

An In-depth Technical Guide to PROTAC Tubulin-Degrader-1 (W13)

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Compound of Interest

Compound Name: *PROTAC tubulin-Degrader-1*

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Introduction

PROTAC (Proteolysis Targeting Chimera) technology has emerged as a revolutionary strategy in drug discovery, offering the ability to target and eliminate disease-causing proteins. Unlike traditional inhibitors that block a protein's function, PROTACs hijack the cell's own ubiquitin-proteasome system to induce the degradation of the target protein. This guide provides a comprehensive technical overview of a novel PROTAC, tubulin-Degrader-1, also known as compound W13, which has demonstrated significant potential in overcoming drug resistance in cancer by targeting tubulin for degradation.^[1]

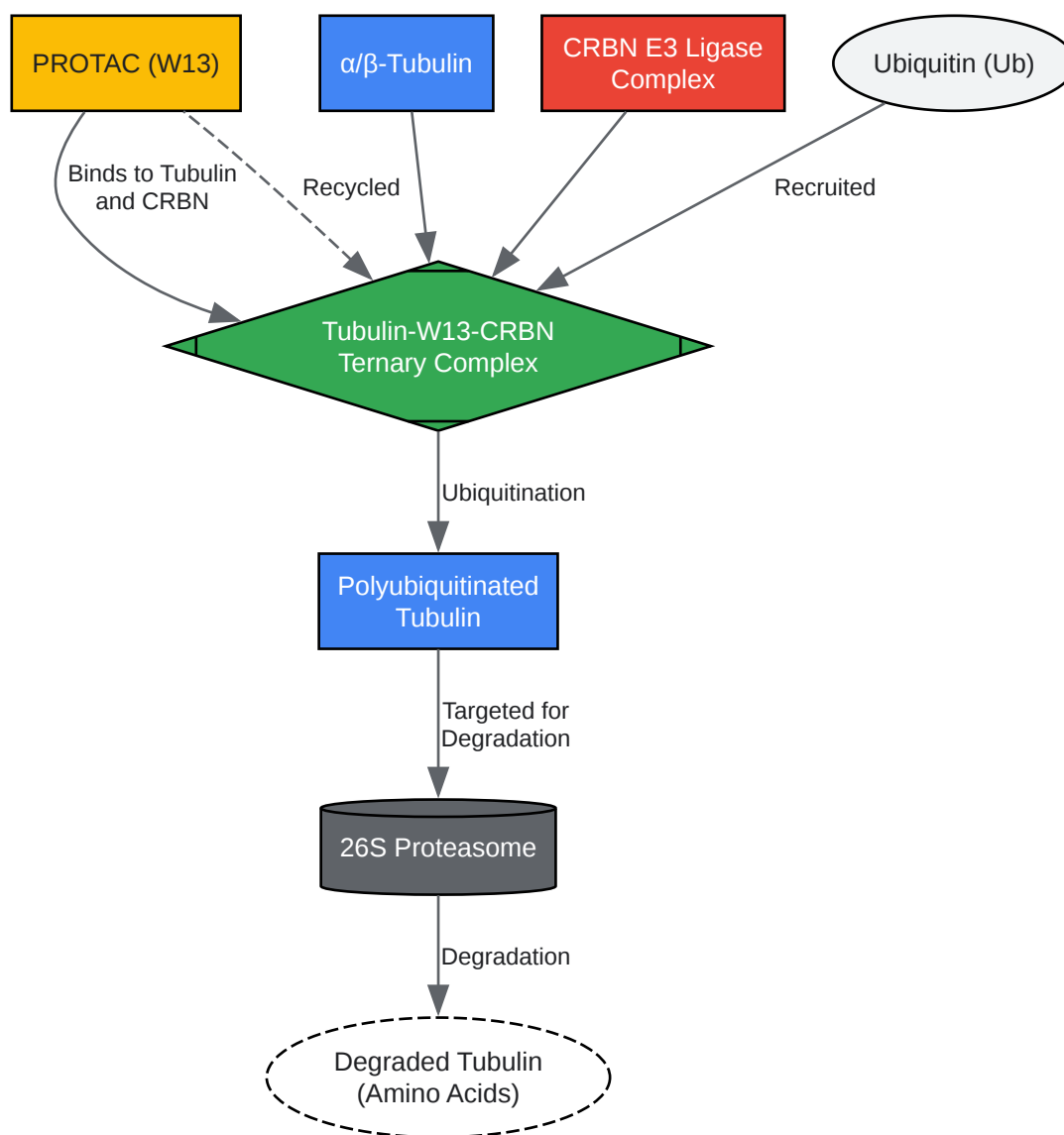
PROTAC tubulin-Degrader-1 (W13) is the first reported PROTAC that effectively degrades α/β 3-tubulin.^[1] It has shown potent anti-proliferative activity in various human tumor cell lines and efficacy in taxol-resistant cancer models.^[1] This document details the structure, components, mechanism of action, and the experimental protocols used to characterize this promising molecule.

Core Components and Structure

PROTAC tubulin-Degrader-1 (W13) is a heterobifunctional molecule meticulously designed to bridge tubulin and an E3 ubiquitin ligase, thereby inducing the degradation of tubulin. Its structure consists of three key components:

- **Tubulin Ligand:** A derivative of Combretastatin A-4 (CA-4), a well-known microtubule-destabilizing agent. This moiety serves as the "warhead" that specifically binds to the colchicine-binding site on β -tubulin.
- **E3 Ligase Ligand:** A ligand for the Cereblon (CRBN) E3 ubiquitin ligase. This component recruits the cellular machinery responsible for tagging proteins for degradation.
- **Linker:** A chemical linker that connects the tubulin ligand and the CRBN ligand. The nature and length of the linker are critical for the proper formation of a stable ternary complex between tubulin, the PROTAC, and the E3 ligase.

The precise chemical structure of **PROTAC tubulin-Degrader-1 (W13)** is presented below.



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References

- 1. Discovery of the cereblon-recruiting tubulin PROTACs effective in overcoming Taxol resistance in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
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